DL-N-Fmoc-3-pyrazol-1-YL-alanine
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Overview
Description
DL-N-Fmoc-3-pyrazol-1-YL-alanine is a synthetic amino acid derivative. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the nitrogen atom, and a pyrazole ring attached to the alanine side chain. This compound is primarily used in peptide synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DL-N-Fmoc-3-pyrazol-1-YL-alanine typically involves the following steps:
Protection of Alanine: Alanine is first protected by attaching the Fmoc group to the nitrogen atom. This is usually achieved using Fmoc chloride in the presence of a base such as sodium carbonate.
Formation of Pyrazole Ring: The pyrazole ring is introduced by reacting the protected alanine with a suitable pyrazole derivative under specific conditions. This step often requires the use of coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification.
Chemical Reactions Analysis
Types of Reactions
DL-N-Fmoc-3-pyrazol-1-YL-alanine undergoes various chemical reactions, including:
Deprotection: Removal of the Fmoc group using a base such as piperidine.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like DCC or DIC.
Substitution Reactions: The pyrazole ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF).
Coupling: DCC or DIC in the presence of a base like N-methylmorpholine (NMM).
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products
Peptides: Formation of peptides with specific sequences.
Substituted Pyrazoles: Products with various substituents on the pyrazole ring.
Scientific Research Applications
DL-N-Fmoc-3-pyrazol-1-YL-alanine is widely used in scientific research, particularly in:
Peptide Synthesis: As a building block for the synthesis of peptides with specific sequences.
Proteomics: In the study of protein structure and function.
Drug Development: As a precursor for the synthesis of peptide-based drugs.
Bioconjugation: In the development of bioconjugates for targeted drug delivery.
Mechanism of Action
The mechanism of action of DL-N-Fmoc-3-pyrazol-1-YL-alanine involves its incorporation into peptides during synthesis. The Fmoc group protects the amino group during coupling reactions, preventing unwanted side reactions. The pyrazole ring can interact with various molecular targets, influencing the biological activity of the resulting peptides.
Comparison with Similar Compounds
Similar Compounds
DL-N-Fmoc-3-pyridylalanine: Similar structure with a pyridine ring instead of a pyrazole ring.
DL-N-Fmoc-3-indolylalanine: Contains an indole ring instead of a pyrazole ring.
DL-N-Fmoc-3-thienylalanine: Features a thiophene ring instead of a pyrazole ring.
Uniqueness
DL-N-Fmoc-3-pyrazol-1-YL-alanine is unique due to the presence of the pyrazole ring, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of peptides with specific biological activities.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyrazol-1-ylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c25-20(26)19(12-24-11-5-10-22-24)23-21(27)28-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-11,18-19H,12-13H2,(H,23,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFIMKADLAIDVGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CN4C=CC=N4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
224173-50-6 |
Source
|
Record name | 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-pyrazol-1-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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